molecular formula C15H29N3O3 B13175996 tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate

Cat. No.: B13175996
M. Wt: 299.41 g/mol
InChI Key: ILXXYOHJFDRTMT-UHFFFAOYSA-N
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Description

"tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate" is a carbamate derivative featuring a piperidine scaffold substituted with an amino group at the 4-position. The molecule includes a tert-butyl carbamate group linked via a propyl chain to a glyoxylamide moiety (N-[2-oxoethyl]). Such compounds are often intermediates in medicinal chemistry, particularly for kinase inhibitors or protease modulators, where the piperidine moiety contributes to target binding .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate

InChI

InChI=1S/C15H29N3O3/c1-5-8-18(14(20)21-15(2,3)4)11-13(19)17-9-6-12(16)7-10-17/h12H,5-11,16H2,1-4H3

InChI Key

ILXXYOHJFDRTMT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(=O)N1CCC(CC1)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate typically involves multiple steps. One common route starts with the preparation of the aminopiperidine intermediate. This intermediate is then reacted with tert-butyl chloroformate and propylamine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminopiperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate involves its interaction with specific molecular targets. The aminopiperidine moiety can interact with various enzymes and receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several carbamate- and piperidine-containing derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Scaffold Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Target compound 4-Aminopiperidine - N-Propylcarbamate
- Tert-butyl glyoxylamide
~299 (calculated) High solubility due to NH₂; synthetic intermediate for bioactive molecules -
tert-butyl (1-acetylpiperidin-4-yl)carbamate 1-Acetylpiperidine - Acetylated NH₂
- Unsubstituted carbamate
~256 (calculated) Reduced basicity; improved metabolic stability
tert-butyl N-[2-(7-amino-1,2,3,4-THQ-1-yl)-2-oxoethyl]-N-methylcarbamate 7-Amino-Tetrahydroquinoline - Methylcarbamate
- THQ scaffold
315.42 Enhanced aromatic interactions; CNS-targeting potential
tert-butyl N-{3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl}carbamate Chloronaphthoquinone - Chloro-dioxonaphthalene
- Propyl linker
~379 (calculated) Photoactive/electrophilic properties; potential anticancer activity

Key Comparisons

Core Scaffold Differences The target compound uses a 4-aminopiperidine core, which provides a basic NH₂ group for hydrogen bonding and solubility. In contrast, the tetrahydroquinoline (THQ) analog () offers a planar aromatic system for π-π stacking, often critical in CNS-targeting drugs .

The chloro-dioxonaphthalene substituent () introduces electrophilic character, enabling covalent binding to cysteine residues in enzymes like kinases .

Synthetic Considerations

  • The acetylation step in synthesizing tert-butyl (1-acetylpiperidin-4-yl)carbamate () highlights the need for protecting-group strategies when handling free amines, a step unnecessary in the target compound due to its stable carbamate linkage .
  • The THQ analog () requires a multi-step synthesis to construct the fused aromatic system, whereas the target compound’s piperidine scaffold is more readily accessible .

Physicochemical Properties The 4-aminopiperidine in the target compound likely confers higher water solubility (pKa ~9–10 for NH₂) compared to the acetylated or THQ analogs. However, the THQ derivative’s aromaticity may enhance blood-brain barrier penetration .

Research Findings and Implications

  • Target Compound: The free 4-amino group makes it a versatile intermediate for further functionalization (e.g., coupling with carboxylic acids or sulfonyl chlorides). Its tert-butyl carbamate group ensures stability during synthetic workflows.
  • Acetylated Analog () : Demonstrated utility as a precursor in kinase inhibitor synthesis, with the acetyl group preventing undesired side reactions during coupling steps .
  • THQ Analog () : Reported in Enamine’s catalog as a building block for neuroactive compounds, leveraging the THQ scaffold’s affinity for serotonin receptors .

Biological Activity

Tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate, commonly referred to as M4 , is a compound of significant interest in pharmacology due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C₁₅H₂₉N₃O₃
  • Molecular Weight : 299.41 g/mol
  • CAS Number : 1303890-56-3

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase, two key enzymes involved in the pathology of Alzheimer's disease. The compound's ability to inhibit these enzymes is critical for preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in neurodegeneration.

Key Findings:

  • Inhibition of Aβ Aggregation : M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM, indicating strong potential for preventing amyloid plaque formation .
  • Cell Viability Enhancement : In vitro studies showed that M4 increased astrocyte cell viability in the presence of Aβ 1-42. When astrocytes were treated with M4 alongside Aβ, cell viability improved significantly compared to those treated with Aβ alone .
  • Reduction of Pro-inflammatory Cytokines : M4 treatment resulted in decreased levels of TNF-α and other inflammatory markers, suggesting a neuroprotective effect against inflammation induced by Aβ .

In Vitro Studies

In vitro experiments have shown that M4 not only protects astrocytes from Aβ-induced toxicity but also modulates inflammatory responses. The compound was found to maintain cell viability at concentrations that were non-cytotoxic, thus supporting its potential for therapeutic use without adverse effects .

In Vivo Studies

In vivo assessments using scopolamine-induced models of Alzheimer's disease showed that while M4 reduced β-secretase activity and Aβ levels, it did not achieve statistical significance compared to traditional treatments like galantamine. This suggests that while M4 has promising properties, further optimization may be necessary to enhance its bioavailability and efficacy in live models .

Case Studies and Research Findings

Several studies have explored the biological activity of M4:

  • Neuroprotection Against Aβ Toxicity :
    • In one study, astrocytes treated with Aβ showed a significant decrease in viability (43.78 ± 7.17%), but co-treatment with M4 increased viability to 62.98 ± 4.92%, indicating protective effects against neurotoxic agents .
  • Inflammatory Response Modulation :
    • The compound's ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 highlights its potential role in managing inflammation associated with neurodegeneration .
  • Comparison with Established Treatments :
    • While M4 showed promising results, it was less effective than galantamine in reducing Aβ levels and β-secretase activity in vivo, prompting further investigation into its formulation and delivery methods for enhanced efficacy .

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